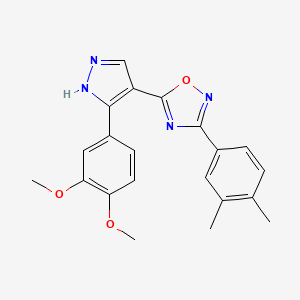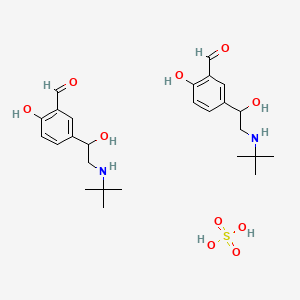
Albuterol Aldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Albuterol Aldehyde, also known as 4-[(1,1-dimethylethyl)amino]-3-hydroxybenzaldehyde, is a chemical compound with the molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol . It is a pale yellow solid and is considered a related impurity of Albuterol . This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Albuterol Aldehyde can be synthesized through several methods, including the oxidation of primary alcohols and the cleavage of alkenes . One common method involves the ozonolysis of alkenes, where an alkene reacts with ozone to form an ozonide, which is then cleaved with zinc dust and water to yield the aldehyde . Another method involves the oxidation of primary alcohols using reagents such as chromium (VI) oxidants, Swern oxidation, or Dess-Martin periodinane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. The use of ozonolysis and oxidation of primary alcohols are common due to their efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Albuterol Aldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium (VI) oxidants, Swern oxidation, Dess-Martin periodinane.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Grignard reagents, organolithium compounds, cyanide ions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Albuterol Aldehyde has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Albuterol Aldehyde involves its interaction with various molecular targets and pathways. As an aldehyde, it can undergo nucleophilic addition reactions, forming intermediates that can further react to produce various products . The specific pathways and targets depend on the context of its use and the reactions it undergoes.
Comparación Con Compuestos Similares
Albuterol Aldehyde is similar to other aldehydes and related compounds, such as:
Salbutamol (Albuterol): A medication used to treat asthma and other respiratory conditions.
4-Hydroxy-3-(hydroxymethyl)benzaldehyde: Another aldehyde with similar chemical properties.
Levalbuterol: A single enantiomer of Albuterol with higher specificity for beta2-adrenergic receptors.
Uniqueness
This compound is unique due to its specific structure and properties, which make it a valuable intermediate in organic synthesis and a subject of scientific research .
Propiedades
Fórmula molecular |
C26H40N2O10S |
|---|---|
Peso molecular |
572.7 g/mol |
Nombre IUPAC |
5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxybenzaldehyde;sulfuric acid |
InChI |
InChI=1S/2C13H19NO3.H2O4S/c2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;1-5(2,3)4/h2*4-6,8,12,14,16-17H,7H2,1-3H3;(H2,1,2,3,4) |
Clave InChI |
PUXHXTHIRAPAII-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)C=O)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)C=O)O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


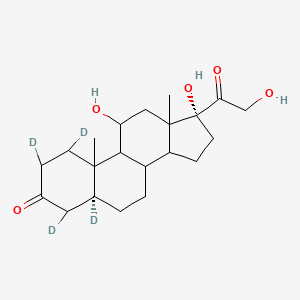
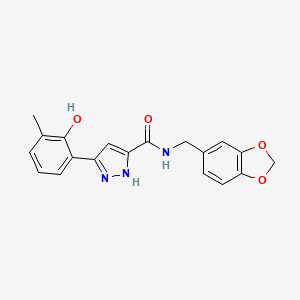
![ethyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14099302.png)
![2-(3-Methoxypropyl)-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099303.png)
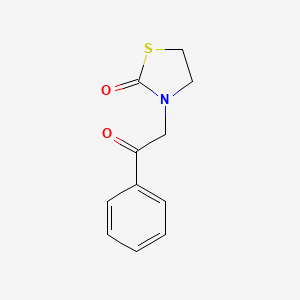
![1H-Thieno[3,4-d]iMidazole-4-pentanoic acid, 1-[bis(4-Methoxyphenyl)phenylMethyl]hexahydro-2-oxo-, [3aS-(3aa,4b,6aa)]-](/img/structure/B14099308.png)
![N-butyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B14099314.png)

![1-(4-Chlorophenyl)-2-(6-ethoxy-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099323.png)
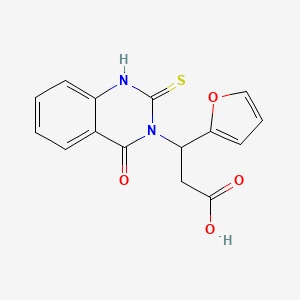
![6-(3-Chlorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14099337.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(3-methylbutyl)acetamide](/img/structure/B14099340.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B14099344.png)
